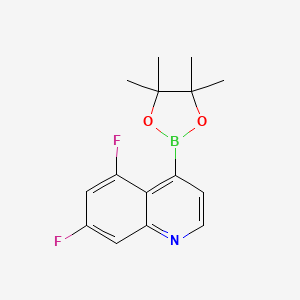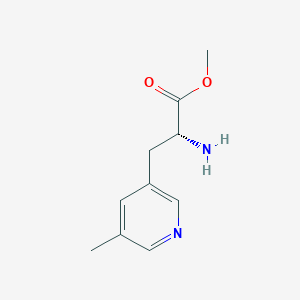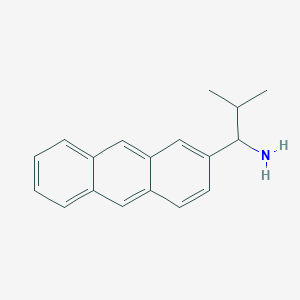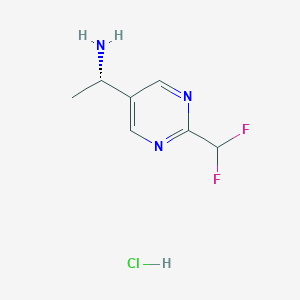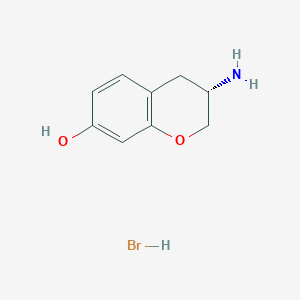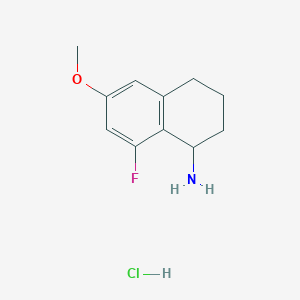![molecular formula C17H13N3O B13043619 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines an isoquinoline core with a pyrrolo[2,3-C]pyridine moiety, making it a valuable scaffold for the development of novel therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multi-step procedures that include the formation of the isoquinoline core, followed by the introduction of the pyrrolo[2,3-C]pyridine moiety. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-iodopyridine with suitable reagents can yield the desired pyrrolo[2,3-C]pyridine core, which is then coupled with an isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-C]pyridine
- 7-Methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylic acid ethyl ester
Uniqueness
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to its specific structural features that combine an isoquinoline core with a pyrrolo[2,3-C]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and pharmacology.
Eigenschaften
Molekularformel |
C17H13N3O |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
7-methoxy-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C17H13N3O/c1-21-15-3-2-13-9-17(19-10-14(13)8-15)20-7-5-12-4-6-18-11-16(12)20/h2-11H,1H3 |
InChI-Schlüssel |
BTBOSGSHWODAGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN=C(C=C2C=C1)N3C=CC4=C3C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
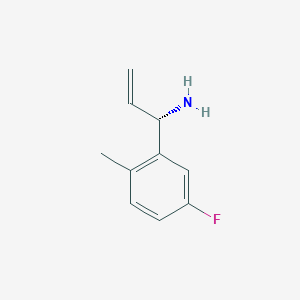
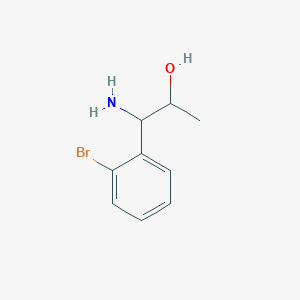


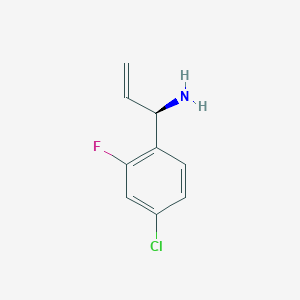
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
